molecular formula C9H14N2S B1611071 1-Methyl-3-(2-thienyl)piperazine CAS No. 85803-52-7

1-Methyl-3-(2-thienyl)piperazine

Cat. No. B1611071
CAS RN: 85803-52-7
M. Wt: 182.29 g/mol
InChI Key: LQUMPDKIHCGDTG-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-thienyl)piperazine (MTTP) is a chemical compound that belongs to the class of piperazines. It has been extensively studied for its potential therapeutic applications in various fields. MTTP is a derivative of 1-(2-thienyl)piperazine (TP), which has been reported to have anti-inflammatory and analgesic properties.

Future Directions

For more detailed information, you can refer to the relevant papers and safety documentation .

properties

IUPAC Name

1-methyl-3-thiophen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-11-5-4-10-8(7-11)9-3-2-6-12-9/h2-3,6,8,10H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUMPDKIHCGDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516385
Record name 1-Methyl-3-(thiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85803-52-7
Record name 1-Methyl-3-(2-thienyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85803-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(thiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 3-(2-thienyl)piperazine-carboxylate (27.2 g, 0.11 mol; Preparation 2) in diethyl ether (300 ml) is added to a stirred suspension of lithium aluminum hydride (10.8 g, 0.28 mol) in diethyl ether (1300 ml). The mixture is refluxed for 12 h, cooled to room temperature and worked up as described in "Reagents for Organic Synthesis" , Fieser, L. F. and Fieser, M., John Wiley and Sons, Inc., New York, N.Y. 1967, p. 583. The ether solution is dried (potassium carbonate) and evaporated to give 1-methyl-3-(2-thienyl)piperazine as a light yellow oil, which is characterized as the maleate salt (m.p. 123°-124.5° C.), which is prepared in the manner described in Preparation 2.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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